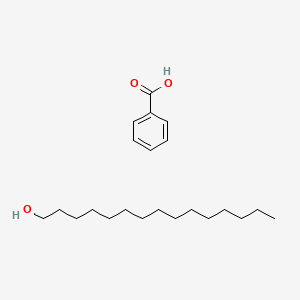
Benzoic acid--pentadecan-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid–pentadecan-1-ol (1/1) is a compound formed by the combination of benzoic acid and pentadecan-1-ol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while pentadecan-1-ol is a long-chain fatty alcohol
準備方法
Synthetic Routes and Reaction Conditions
Benzoic Acid Synthesis: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid. Another method involves the hydrolysis of benzoyl chloride.
Pentadecan-1-ol Synthesis: Pentadecan-1-ol can be produced by the reduction of pentadecanoic acid using lithium aluminum hydride or by the hydrogenation of pentadecane.
Formation of Benzoic acid–pentadecan-1-ol (1/1): The compound can be prepared by esterification of benzoic acid with pentadecan-1-ol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzoic acid involves the catalytic oxidation of toluene using air or oxygen. Pentadecan-1-ol is produced through the hydrogenation of fatty acids derived from natural sources like palm oil. The esterification process for combining benzoic acid and pentadecan-1-ol can be scaled up using continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation to form benzene and carbon dioxide. Pentadecan-1-ol can be oxidized to pentadecanoic acid.
Reduction: Benzoic acid can be reduced to benzyl alcohol. Pentadecan-1-ol can be reduced to pentadecane.
Substitution: Benzoic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Pentadecan-1-ol can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a nickel catalyst.
Substitution: Sulfuric acid, nitric acid, and halogens like chlorine and bromine.
Major Products Formed
Oxidation: Benzene, carbon dioxide, pentadecanoic acid.
Reduction: Benzyl alcohol, pentadecane.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
科学的研究の応用
Benzoic acid–pentadecan-1-ol (1/1) has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical techniques.
Biology: Studied for its antimicrobial properties and potential use as a preservative.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
作用機序
The mechanism of action of benzoic acid–pentadecan-1-ol (1/1) involves its interaction with cellular membranes and proteins. The benzoic acid moiety can disrupt microbial cell walls, leading to cell lysis. Pentadecan-1-ol can integrate into lipid bilayers, altering membrane fluidity and permeability. These combined effects contribute to the compound’s antimicrobial and preservative properties.
類似化合物との比較
Similar Compounds
Benzoic Acid Derivatives: Salicylic acid, benzyl benzoate.
Long-Chain Alcohols: Hexadecan-1-ol, octadecan-1-ol.
Uniqueness
Benzoic acid–pentadecan-1-ol (1/1) is unique due to its combination of aromatic and long-chain aliphatic properties. This dual nature allows it to exhibit both hydrophilic and hydrophobic characteristics, making it versatile for various applications. Its ability to act as both a preservative and a surfactant sets it apart from other similar compounds.
特性
CAS番号 |
102702-75-0 |
|---|---|
分子式 |
C22H38O3 |
分子量 |
350.5 g/mol |
IUPAC名 |
benzoic acid;pentadecan-1-ol |
InChI |
InChI=1S/C15H32O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;8-7(9)6-4-2-1-3-5-6/h16H,2-15H2,1H3;1-5H,(H,8,9) |
InChIキー |
QWWMHNUVALYKSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
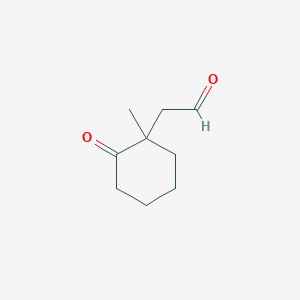
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
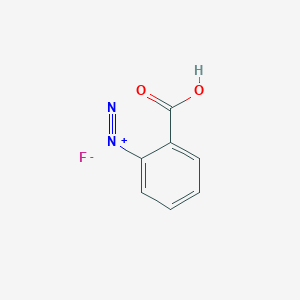
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
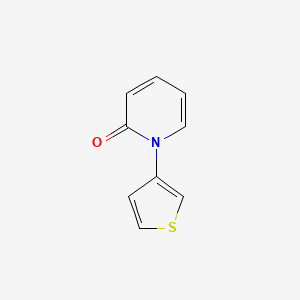
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)



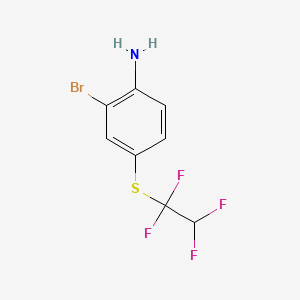
![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)

